2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine
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Overview
Description
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine is an organic compound with the molecular formula C13H12N2O It features a pyrazine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group
Mechanism of Action
Target of Action
The compound “2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
These compounds are known to interact with their targets, leading to various biological activities. For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Due to the polar nature of the imidazole ring, which is a common feature in pyrrolopyrazine derivatives, the pharmacokinetic parameters of these compounds should be improved to a great extent .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives , it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Action Environment
It is known that the biological activity of heterocyclic compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with pyrazine derivatives under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-indene-2-ol and pyrazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,3-dihydro-1H-indene-2-ol is reacted with pyrazine in the presence of the base and solvent, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-inden-2-yloxy)pyridine: Similar structure but with a pyridine ring instead of pyrazine.
2-(2,3-dihydro-1H-inden-2-yloxy)benzene: Similar structure but with a benzene ring instead of pyrazine.
2-(2,3-dihydro-1H-inden-2-yloxy)quinoline: Similar structure but with a quinoline ring instead of pyrazine.
Uniqueness: 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. The pyrazine ring’s nitrogen atoms can participate in various interactions, making this compound particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-4-11-8-12(7-10(11)3-1)16-13-9-14-5-6-15-13/h1-6,9,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRAUCMVTHXZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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